3-Bromo-4-methoxyphenylacetonitrile
Overview
Description
3-Bromo-4-methoxyphenylacetonitrile is a natural product found in Pseudoceratina purpurea with data available.
Scientific Research Applications
Antibacterial Activity
3-Bromo-4-methoxyphenylacetonitrile, a bromotyrosine-derived metabolite, has been identified in the sponge Psammaplysilla purpurea. This compound has shown potential in antibacterial applications. Researchers isolated this compound along with other related metabolites, analyzing their antibacterial properties (Goud et al., 2003).
Chemical Reactivity and Synthesis
This compound plays a role in various chemical synthesis processes. For instance, it's involved in the generation and study of aryl enol radical cations in solution. These cations are important for understanding reaction mechanisms and can be studied through laser flash photolysis (Schepp, 2004). Moreover, improvements in the synthesis of related compounds, such as 4-hydroxy-3-methoxyphenylacetonitrile, have been reported, showcasing the versatility of these molecules in chemical manufacturing (Yi-tian, 2012).
Electrochemical Applications
In the field of electrochemistry, derivatives of this compound, like 3-bromo-4-methoxythiophene, have been successfully polymerized. This has applications in creating electrochromic devices with potential uses in smart windows and displays (Cihaner & Önal, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJKHHRZMIIEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335030 | |
Record name | 3-Bromo-4-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772-59-8 | |
Record name | 3-Bromo-4-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methoxybenzyl Cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the antibacterial activity of 3-Bromo-4-methoxyphenylacetonitrile?
A1: The research paper primarily focuses on the isolation and structural characterization of novel bromotyrosine-derived metabolites from Psammaplysilla purpurea. While the paper mentions that the antibacterial activity of the isolated compounds was summarized, it does not provide specific data on the antibacterial activity of this compound itself []. Further research would be needed to explore its potential antimicrobial properties.
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